molecular formula C21H16N2O5 B11576245 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B11576245
M. Wt: 376.4 g/mol
InChI Key: VFWVVDXSKRKHLB-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranochromene core with amino, dimethoxyphenyl, and carbonitrile functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst such as piperidine under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyranochromene core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranochromenes, amines, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the carbonitrile group. These structural features contribute to its unique reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C21H16N2O5/c1-25-11-7-8-12(16(9-11)26-2)17-14(10-22)20(23)28-19-13-5-3-4-6-15(13)27-21(24)18(17)19/h3-9,17H,23H2,1-2H3

InChI Key

VFWVVDXSKRKHLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N)OC

Origin of Product

United States

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